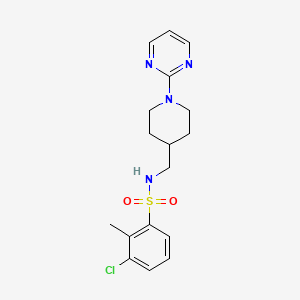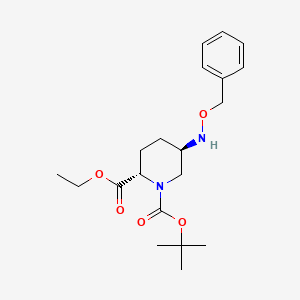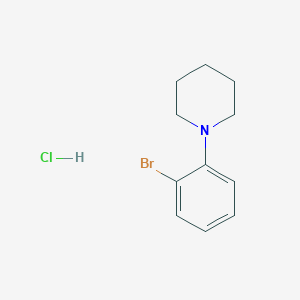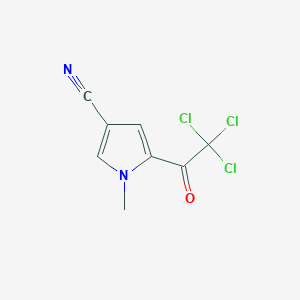![molecular formula C19H19N3O5S2 B2439785 N-(4-((3-((4-metoxibenzo[d]tiazol-2-il)oxi)azetidin-1-il)sulfonil)fenil)acetamida CAS No. 1421455-70-0](/img/structure/B2439785.png)
N-(4-((3-((4-metoxibenzo[d]tiazol-2-il)oxi)azetidin-1-il)sulfonil)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Aplicaciones Científicas De Investigación
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in fields such as:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : As a potential ligand for enzyme inhibition studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds with abenzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins , which are key mediators of inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, along with piperidine and morpholine moieties, contribute to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to demonstrate excellent COX-2 selectivity index (SI) values and inhibit albumin denaturation . These results suggest that the compound could potentially be used as an effective anti-inflammatory agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The primary steps include the formation of the benzothiazole core, azetidine ring introduction, and subsequent sulfonylation and acetamide formation. Common reagents include thionyl chloride, azetidine, and various sulfonating agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation and side reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methoxy group on the benzothiazole ring can be oxidized to form corresponding phenolic compounds.
Reduction: : The sulfonyl group can undergo reduction to sulfides.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides in the presence of a base.
Major Products
Oxidized derivatives with hydroxyl groups replacing methoxy groups.
Reduced derivatives with sulfide groups instead of sulfonyl groups.
Substituted azetidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can be compared with similar compounds like:
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
N-(4-((3-((4-hydroxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide: These compounds share structural motifs but differ in the substituents on the benzothiazole ring, influencing their reactivity and application potential.
Propiedades
IUPAC Name |
N-[4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12(23)20-13-6-8-15(9-7-13)29(24,25)22-10-14(11-22)27-19-21-18-16(26-2)4-3-5-17(18)28-19/h3-9,14H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLELRUHBKMTLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2439704.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2439707.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)



![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2439716.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2439719.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)


